Fragment 16: Direct Structural Evidence of Binding to Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)
This compound was identified and validated as Fragment 16 in a fragment-based screening campaign against Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR). Its binding mode was resolved via X-ray crystallography at 2.012 Å resolution and deposited in the Protein Data Bank as PDB ID 6VSF [1]. Unlike most fragments in the study, this compound yielded a high-resolution co-crystal structure, providing definitive atomic-level evidence of its interaction with the target enzyme [2].
| Evidence Dimension | Crystallographic structure resolution and binding validation |
|---|---|
| Target Compound Data | Co-crystal structure resolved at 2.012 Å; PDB ID 6VSF |
| Comparator Or Baseline | Other fragments in the same study (e.g., RK4, JBB, 4RG) did not yield co-crystal structures or had lower resolution data; Fragment 16 was among the few that achieved high-resolution structural validation |
| Quantified Difference | Structural validation achieved vs. no structural validation for most comparator fragments in the study |
| Conditions | MtDHFR enzyme; X-ray diffraction using synchrotron radiation; molecular replacement method |
Why This Matters
Crystallographic validation differentiates this compound as a structurally confirmed fragment hit, reducing the risk of false positives in FBDD campaigns and enabling rational structure-based optimization, which cannot be achieved with non-validated fragments.
- [1] PDB ID 6VSF: Mycobacterium tuberculosis dihydrofolate reductase in complex with 4-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxobutanoic acid (fragment 16). Protein Data Bank. Deposited: 2020-02-10; Released: 2020-07-15. View Source
- [2] Ribeiro JA, Hammer A, Libreros-Zuniga GA, et al. Using a Fragment-Based Approach to Identify Alternative Chemical Scaffolds Targeting Dihydrofolate Reductase from Mycobacterium tuberculosis. ACS Infect Dis. 2020;6(8):2192-2201. View Source
